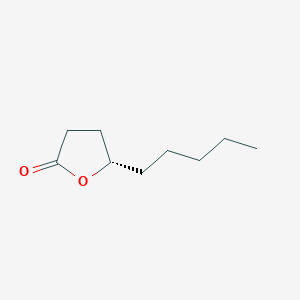

gamma-Nonanolactone

Overview

Description

Gamma-Nonalactone, also known as 5-Pentyloxolan-2-one, is a colorless to pale yellow clear oily liquid . It is a chemical compound found in bourbon whiskey and is associated with a creamy and coconut-like odor . It is used as a flavoring agent in food to give a coconut flavor .

Synthesis Analysis

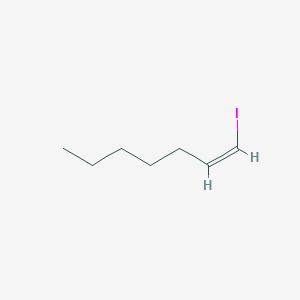

The synthesis of gamma-Nonalactone has been carried out using heptaldehyde as the starting material, and 13 C atoms and 2 H atoms were introduced via Wittig olefination and deuterogenation steps .Molecular Structure Analysis

The molecular formula of gamma-Nonalactone is C9H16O2 . Its molecular weight is 156.22 .Chemical Reactions Analysis

Gamma-Nonalactone forms explosive mixtures with air on intense heating . It is stable in acids and unstable in alkali .Physical And Chemical Properties Analysis

Gamma-Nonalactone has a boiling point of 121-122 °C6 mm Hg (lit.) and a density of 0.976 g/mL at 25 °C (lit.) . It is soluble in most fixed oils, mineral oil, and propylene glycol .Scientific Research Applications

Neuropharmacological Effects : Gamma-decanolactone has been shown to exhibit dose-dependent effects on the central nervous system, including hypnotic, anticonvulsant, and hypothermic activities. It's been studied for its behavioral effects in animal models, showing a decrease in exploratory activity and potential genotoxic effects on the central nervous system at certain dosages (Viana et al., 2007).

Anticonvulsant Profile : In studies involving seizure models in mice, gamma-decanolactone demonstrated a significant anticonvulsant profile. It was able to prolong the latency to the first seizure and decrease the percentage of seizures induced by various convulsants. This suggests a potential role in modulating GABA pathways and affecting potassium channels in the central nervous system (Pfluger et al., 2018).

Potential Antiepileptogenic and Neuroprotective Effects : Gamma-decanolactone has also been found to exhibit antiepileptogenic and neuroprotective effects in pentylenetetrazole (PTZ)-kindling models in mice. It was observed to impair the severity and progression of seizures and decrease DNA damage in brain tissue (Oliveira et al., 2008).

Influence on Inflammatory and Oxidative Markers : A study found that gamma-decanolactone could influence the expression of inflammatory markers like cyclooxygenase-2 (COX-2), GluN2B (a subunit of the NMDA glutamate receptor), and adenosine A1 receptor. This suggests its role in reducing oxidative stress and inflammatory responses (dos Santos et al., 2021).

Potential as an Antiparkinsonian Drug : Gamma-decanolactone was evaluated for its potential as an antiparkinsonian drug, showing inhibition of monoamine oxidase-B and safety in human hepatoma cell lines. Its ability to cross the blood-brain barrier suggests its potential utility in Parkinson's disease treatment (Pflüger et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5S)-5-pentyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nonanolide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)